molecular formula C29H31N3O4 B12492036 Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12492036
M. Wt: 485.6 g/mol
InChI Key: XNWJIJCEFAUBFS-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzoylpiperazine Intermediate

      Starting Materials: Piperazine and benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Reaction: Piperazine reacts with benzoyl chloride to form 4-benzoylpiperazine.

  • Formation of the Benzamide Intermediate

      Starting Materials: 3,4-dimethylbenzoic acid and thionyl chloride.

      Reaction Conditions: The reaction is conducted under reflux conditions.

      Reaction: 3,4-dimethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride.

  • Coupling Reaction

      Starting Materials: 4-benzoylpiperazine and the acid chloride of 3,4-dimethylbenzoic acid.

      Reaction Conditions: The coupling reaction is performed in the presence of a base such as pyridine.

      Reaction: The acid chloride reacts with 4-benzoylpiperazine to form the benzamide intermediate.

  • Esterification

      Starting Materials: The benzamide intermediate and ethanol.

      Reaction Conditions: The reaction is catalyzed by an acid such as sulfuric acid.

      Reaction: The benzamide intermediate undergoes esterification with ethanol to form ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE: can be compared with other benzamide derivatives and piperazine-containing compounds.

Uniqueness

    Structural Uniqueness: The presence of both a benzoylpiperazine and a dimethylbenzamide moiety in the same molecule is unique.

    Functional Uniqueness:

Conclusion

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZAMIDO)BENZOATE is a versatile compound with significant potential in various scientific research areas. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and materials science. Further research into its properties and applications could lead to new discoveries and advancements in these fields.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,4-dimethylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O4/c1-4-36-29(35)24-12-13-26(25(19-24)30-27(33)23-11-10-20(2)21(3)18-23)31-14-16-32(17-15-31)28(34)22-8-6-5-7-9-22/h5-13,18-19H,4,14-17H2,1-3H3,(H,30,33)

InChI Key

XNWJIJCEFAUBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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